molecular formula C12H19N3O B2423241 4-cyano-N-cyclopentylpiperidine-1-carboxamide CAS No. 1216766-71-0

4-cyano-N-cyclopentylpiperidine-1-carboxamide

Cat. No.: B2423241
CAS No.: 1216766-71-0
M. Wt: 221.304
InChI Key: SQGHFUGUYNCQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 4-cyano-N-cyclopentylpiperidine-1-carboxamide is 1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14). The InChI key is ZXWVWQFBCSZTHB-UHFFFAOYSA-N .

Scientific Research Applications

DNA Interaction and Antitumor Activity

  • DNA Cross-Linking and Topoisomerase Inhibition : Acridine-4-carboxamides, closely related to the structure of interest, have shown cytotoxic activity against tumor cell lines by inhibiting topoisomerases and intercalating into DNA. X-ray crystallographic studies have provided structural evidence for non-covalent cross-linking of DNA by small molecule ligands, suggesting potential pathways for the development of antitumor agents (Hopcroft et al., 2006).

Catalysis and Chemical Synthesis

  • Selective Hydrogenation Catalysts : Studies have demonstrated the use of carbon nitride-supported Pd nanoparticles in the highly selective hydrogenation of phenol to cyclohexanone, a valuable intermediate in chemical manufacturing. This suggests potential for developing novel catalytic materials for selective chemical reactions (Wang et al., 2011).

Molecular Synthesis and Drug Development

  • Synthesis of Small Molecules for DNA Binding : Novel 9‐aminoacridine carboxamides, through click chemistry, target various DNA structures, hinting at the versatility of carboxamide derivatives in synthesizing molecules with specific interactions with DNA. This could have implications in developing therapeutics targeting DNA tertiary structures (Howell et al., 2012).

Nonlinear Optical (NLO) and Anticancer Properties

  • NLO Properties and Anticancer Activity : The synthesis and characterization of compounds with specific structural motifs, including cyano and carboxamide groups, have shown promising NLO properties and potential anticancer activity through interactions with tubulin. This underscores the application of such molecules in developing NLO materials and anticancer drugs (Jayarajan et al., 2019).

Properties

IUPAC Name

4-cyano-N-cyclopentylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-9-10-5-7-15(8-6-10)12(16)14-11-3-1-2-4-11/h10-11H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGHFUGUYNCQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.